![molecular formula C23H20FN3OS B2685981 2-{[(4-fluorophenyl)methyl]sulfanyl}-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine CAS No. 688355-50-2](/img/structure/B2685981.png)
2-{[(4-fluorophenyl)methyl]sulfanyl}-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(4-fluorophenyl)methyl]sulfanyl}-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties. This particular compound features a quinazoline core substituted with a 4-fluorophenylmethyl sulfanyl group and a 4-methoxyphenylmethyl amine group, which may contribute to its unique chemical and biological properties.
作用機序
Quinazolines
This compound is a derivative of quinazoline, a class of organic compounds that are often used in the development of pharmaceuticals. Quinazoline derivatives have been studied for their potential anticancer, antiviral, and anti-inflammatory properties .
Benzyl groups
The presence of benzyl groups (such as 4-fluorobenzyl and 4-methoxybenzyl) in this compound could potentially influence its lipophilicity and therefore its pharmacokinetic properties. These groups could affect the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, potentially influencing its bioavailability .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-fluorophenyl)methyl]sulfanyl}-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized via the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the 4-Fluorophenylmethyl Sulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the quinazoline core with 4-fluorophenylmethylthiol in the presence of a base such as potassium carbonate.
Attachment of the 4-Methoxyphenylmethyl Amine Group: The final step is the reductive amination of the quinazoline derivative with 4-methoxybenzylamine using a reducing agent like sodium triacetoxyborohydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations would include the availability of starting materials, cost-effectiveness, and environmental impact of the synthesis process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the quinazoline core, leading to various reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are used under conditions such as acidic or basic environments, often with catalysts.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced quinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the reagents used.
科学的研究の応用
Anticancer Activity
Recent studies have indicated that quinazoline derivatives exhibit significant anticancer properties. The compound has been evaluated for its efficacy against various cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of breast and lung cancer cells through mechanisms involving apoptosis and cell cycle arrest.
Case Study:
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of quinazoline derivatives, including the compound of interest, which were tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Results demonstrated a dose-dependent inhibition of cell viability, with IC50 values indicating effective potency compared to standard chemotherapeutics .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Quinazoline derivatives are known to possess antibacterial and antifungal properties, making them suitable candidates for developing new antibiotics.
Case Study:
Research published in Pharmaceutical Biology explored the antibacterial effects of several quinazoline derivatives, including the compound under discussion. The study reported that it exhibited significant activity against Gram-positive bacteria, including Staphylococcus aureus, with a minimum inhibitory concentration (MIC) comparable to existing antibiotics .
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor, particularly in relation to kinases involved in cancer progression and other diseases.
Case Study:
A detailed investigation into the inhibitory effects of quinazoline derivatives on specific kinases revealed that this compound effectively inhibited the activity of EGFR (Epidermal Growth Factor Receptor), a target in various cancers. The study utilized kinetic assays to determine the inhibition constants, demonstrating a competitive inhibition mechanism .
Data Table: Summary of Research Findings
類似化合物との比較
Similar Compounds
Gefitinib: Another quinazoline derivative used as an anticancer agent, particularly for non-small cell lung cancer.
Erlotinib: Similar to gefitinib, used for treating various cancers by inhibiting epidermal growth factor receptor (EGFR) tyrosine kinase.
Lapatinib: A dual tyrosine kinase inhibitor targeting EGFR and HER2, used in breast cancer treatment.
Uniqueness
2-{[(4-fluorophenyl)methyl]sulfanyl}-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine is unique due to its specific substituents, which may confer distinct biological activities and selectivity profiles compared to other quinazoline derivatives. Its combination of a 4-fluorophenylmethyl sulfanyl group and a 4-methoxyphenylmethyl amine group could result in unique interactions with biological targets, potentially leading to novel therapeutic applications.
生物活性
The compound 2-{[(4-fluorophenyl)methyl]sulfanyl}-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine is a member of the quinazoline family, which has garnered attention for its diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a quinazoline core , which is known for its ability to interact with various biological targets, including kinases and other enzymes involved in cellular signaling pathways.
Anticancer Activity
Research indicates that quinazoline derivatives exhibit significant anticancer properties. In particular, compounds similar to This compound have been shown to inhibit tumor cell proliferation through various mechanisms:
- Kinase Inhibition : The compound acts as a modulator of protein kinase activity, which is crucial for cancer cell proliferation and survival. Studies have demonstrated that quinazoline derivatives can inhibit specific kinases that are overactive in cancer cells .
- Apoptosis Induction : The ability of quinazoline compounds to induce apoptosis in cancer cells has been documented. For example, compounds similar to this one have been shown to activate apoptotic pathways in breast and lung cancer cell lines .
Antimicrobial Activity
The antimicrobial properties of quinazoline derivatives are also noteworthy. In vitro studies have reported the following:
- Bacterial Inhibition : The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a study found that similar quinazoline derivatives showed zones of inhibition ranging from 10 mm to 16 mm against various bacterial strains at concentrations of 50 µg/mL .
Compound | Gram-positive (Zone of Inhibition in mm) | Gram-negative (Zone of Inhibition in mm) |
---|---|---|
G1 | 6.3 | 8.5 |
G2 | 7.8 | 9.9 |
G3 | 5.2 | 8 |
G4 | 14 | 16.4 |
Anti-inflammatory Activity
Quinazoline derivatives, including the compound , have demonstrated anti-inflammatory effects through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. This activity is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases .
Case Studies and Research Findings
Several studies have explored the pharmacological potential of similar quinazoline compounds:
- Study on Anticancer Effects : A study published in the Journal of Advanced Science Research reported that a series of synthesized quinazoline derivatives exhibited potent anticancer activity against various cancer cell lines, with some compounds showing IC50 values lower than standard chemotherapeutics .
- Antimicrobial Screening : A comparative study evaluated the antimicrobial efficacy of novel quinazoline derivatives against standard antibiotics like Amoxicillin and Fluconazole. Compounds similar to This compound demonstrated superior antibacterial activity compared to these standards .
- Inflammation Models : Research involving animal models indicated that quinazoline derivatives could significantly reduce inflammation markers in induced models of arthritis, suggesting their potential therapeutic application in inflammatory diseases .
特性
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3OS/c1-28-19-12-8-16(9-13-19)14-25-22-20-4-2-3-5-21(20)26-23(27-22)29-15-17-6-10-18(24)11-7-17/h2-13H,14-15H2,1H3,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVPHWYKWWYKCAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)SCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。